

Application Notes and Protocols: In Vitro Angiogenesis Tube Formation Assay with SRPIN803

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Compound of Interest

Compound Name: SRPIN803

Cat. No.: B610994

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The in vitro tube formation assay is a widely used method to screen for and characterize compounds that modulate angiogenesis. **SRPIN803** is a potent dual inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2), both of which are implicated in pro-angiogenic signaling pathways.^{[1][2]} By inhibiting these kinases, **SRPIN803** effectively reduces the production of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.^[1] These application notes provide a detailed protocol for utilizing **SRPIN803** in an in vitro angiogenesis tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and presents expected quantitative outcomes based on its known mechanism of action.

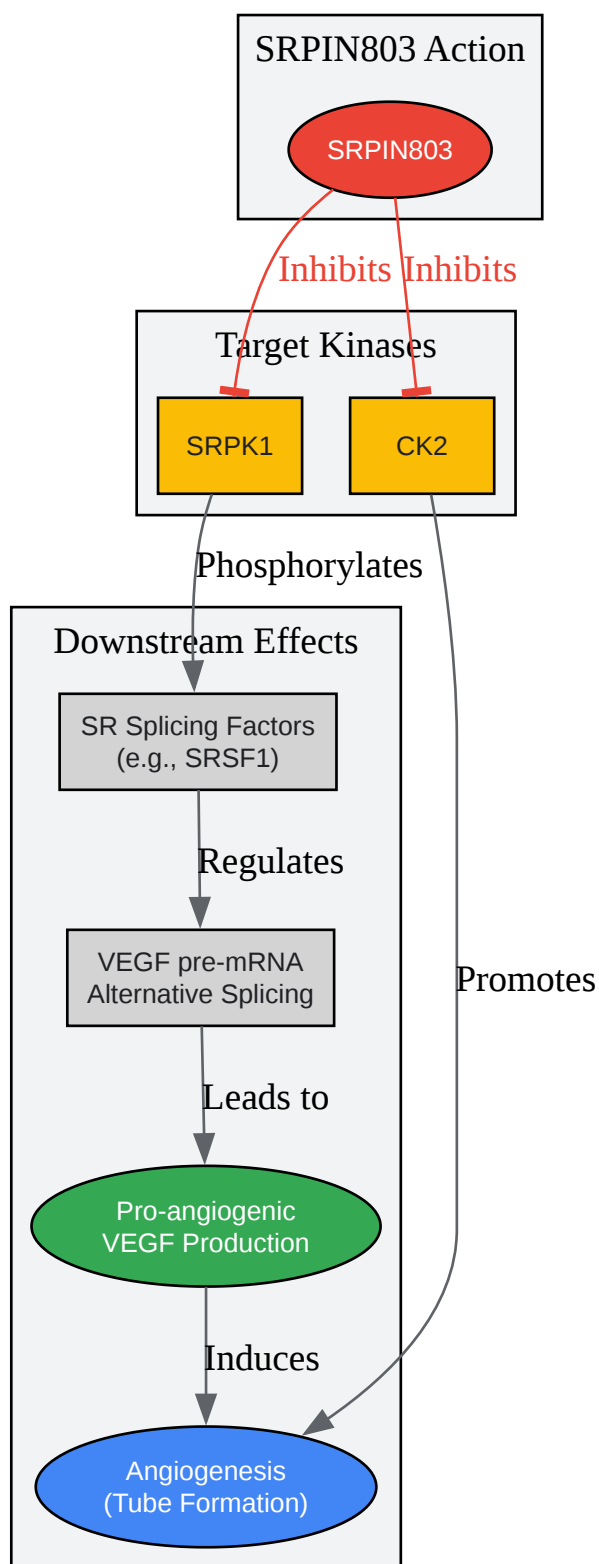
Mechanism of Action of SRPIN803 in Angiogenesis

SRPIN803 exerts its anti-angiogenic effects through the dual inhibition of SRPK1 and CK2.^{[1][2]}

- **SRPK1 Inhibition:** SRPK1 is responsible for the phosphorylation of serine/arginine-rich (SR) splicing factors, which play a crucial role in the alternative splicing of VEGF pre-mRNA. Inhibition of SRPK1 alters the splicing pattern, leading to a decrease in the production of pro-angiogenic VEGF isoforms.
- **CK2 Inhibition:** CK2 is a pleiotropic kinase that is overexpressed in many cancers and is involved in various cellular processes, including cell proliferation, survival, and angiogenesis. Inhibition of CK2 has been shown to suppress angiogenesis.^[1]

The combined inhibition of SRPK1 and CK2 by **SRPIN803** results in a significant reduction of VEGF signaling, thereby impairing the ability of endothelial cells to form capillary-like structures.

Signaling Pathway of SRPIN803-Mediated Angiogenesis Inhibition



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Caption: **SRPIN803** inhibits SRPK1 and CK2, leading to reduced VEGF and angiogenesis.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of **SRPIN803** and the expected quantitative results from an in vitro tube formation assay.

Table 1: **SRPIN803** Kinase Inhibitory Activity^{[1][2]}

Kinase Target	IC ₅₀ Value
SRPK1	2.4 µM
CK2	0.21 µM - 0.68 µM

Table 2: Expected Quantitative Results of Tube Formation Assay with **SRPIN803**

Treatment	Total Tube Length (% of Control)	Number of Branch Points (% of Control)	Number of Meshes (% of Control)
Vehicle Control (e.g., 0.1% DMSO)	100%	100%	100%
SRPIN803 (Low Concentration, e.g., 1 µM)	60-80%	50-70%	40-60%
SRPIN803 (High Concentration, e.g., 10 µM)	10-30%	5-25%	0-20%
Positive Control (e.g., Suramin 100 µM)	5-20%	0-15%	0-10%

Note: These are expected values based on the known anti-angiogenic activity of **SRPIN803**. Actual results may vary depending on experimental conditions.

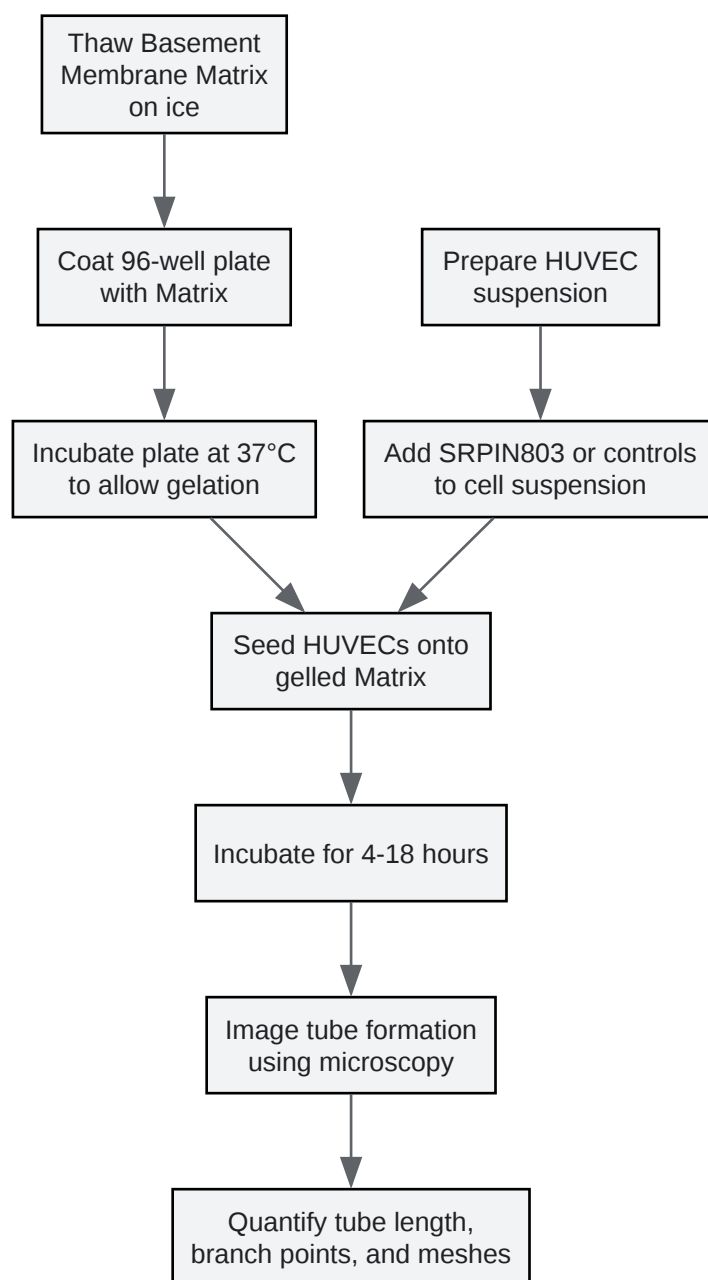
Experimental Protocols

This section provides a detailed methodology for performing an in vitro angiogenesis tube formation assay to evaluate the effect of **SRPIN803**.

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced
- **SRPIN803** (dissolved in DMSO to create a stock solution)
- Vehicle control (e.g., sterile DMSO)
- Positive control for angiogenesis inhibition (e.g., Suramin)
- 96-well tissue culture plates
- Sterile, pre-chilled pipette tips
- Incubator (37°C, 5% CO₂)
- Inverted microscope with a digital camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Experimental Workflow



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Caption: Workflow for the in vitro angiogenesis tube formation assay.

Detailed Protocol

- Preparation of Basement Membrane Matrix Plates:
 - Thaw the basement membrane matrix on ice overnight at 4°C.

- Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
- Using the pre-chilled tips, carefully add 50 µL of the thawed basement membrane matrix to each well of the 96-well plate, ensuring the entire bottom surface is covered. Avoid introducing air bubbles.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.
- Cell Preparation and Treatment:
 - Culture HUVECs in EGM-2 medium until they reach approximately 80-90% confluency.
 - Harvest the cells using standard cell culture techniques (e.g., trypsinization) and resuspend them in serum-free or low-serum basal medium.
 - Perform a cell count and adjust the cell density to $1.0\text{-}2.0 \times 10^5$ cells/mL.
 - Prepare serial dilutions of **SRPIN803** in the cell suspension to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Also prepare a vehicle control (containing the same final concentration of DMSO as the highest **SRPIN803** concentration) and a positive control.
- Seeding Cells onto the Matrix:
 - Carefully add 100 µL of the HUVEC suspension (containing the respective treatments) to each well of the pre-prepared basement membrane matrix plate. This will result in 10,000-20,000 cells per well.
 - Gently tap the plate to ensure even distribution of the cells.
- Incubation and Imaging:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this window.
 - After incubation, visualize the formation of capillary-like structures using an inverted phase-contrast microscope.

- Capture images from several representative fields for each well at 4x or 10x magnification.
- Data Quantification and Analysis:
 - Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the following parameters:
 - Total Tube Length: The total length of all tube-like structures.
 - Number of Branch Points (Nodes): The number of points where three or more tubes intersect.
 - Number of Meshes (Loops): The number of enclosed areas formed by the tube network.
 - Normalize the data from the **SRPIN803**-treated wells to the vehicle control wells.
 - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

Troubleshooting

- No or Poor Tube Formation in Control Wells:
 - Ensure HUVECs are of a low passage number (2-6) and are healthy.
 - Verify the proper gelation of the basement membrane matrix. The matrix should be kept on ice at all times before use to prevent premature polymerization.
 - Optimize the cell seeding density.
- High Variability Between Replicate Wells:
 - Ensure even coating of the basement membrane matrix.
 - Ensure a homogenous cell suspension before seeding.
 - Take images from multiple, consistent locations within each well.
- **SRPIN803** Appears Ineffective:

- Confirm the concentration and stability of the **SRPIN803** stock solution.
- Ensure the final DMSO concentration is not inhibiting tube formation in the control wells (typically should be $\leq 0.1\%$).

Conclusion

The in vitro angiogenesis tube formation assay is a robust and reproducible method for assessing the anti-angiogenic potential of compounds like **SRPIN803**. By following the detailed protocol and utilizing quantitative analysis, researchers can effectively characterize the dose-dependent inhibitory effects of **SRPIN803** on endothelial cell tube formation, providing valuable insights for cancer research and the development of novel anti-angiogenic therapies.

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References

- 1. Synthesis and Biological Evaluation of a c(RGDyK) Peptide Conjugate of SRPIN803 - PMC [pmc.ncbi.nlm.nih.gov]
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